6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
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Overview
Description
6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, and is substituted with a 2-chlorobenzylthio group and an ethyl group. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethylamine and formaldehyde.
Introduction of the 2-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable precursor, such as 2-chlorobenzyl chloride, with a thiol group to form the 2-chlorobenzylthio moiety.
Final Assembly: The final step involves the coupling of the triazine ring with the 2-chlorobenzylthio group under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound could be explored for its potential medicinal properties, including antimicrobial, antiviral, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Bromobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
- 6-[(2-Fluorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
- 6-[(2-Methylbenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
Uniqueness
The uniqueness of 6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-chlorobenzylthio group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-2,4-dihydro-1H-1,3,5-triazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S.ClH/c1-2-16-8-14-12(15-9-16)17-7-10-5-3-4-6-11(10)13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGNZPCRJHIFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=NC1)SCC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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